3-Ethylpent-1-yn-3-yl acetate
Description
3-Ethylpent-1-yn-3-yl acetate is an organic ester characterized by a branched alkyne moiety and an acetylated hydroxyl group. Its IUPAC name derives from a pent-1-yn-3-yl backbone (a five-carbon chain with a terminal triple bond starting at C1 and branching at C3), substituted with an ethyl group at the tertiary carbon, and an acetate ester group. The molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-ethylpent-1-yn-3-yl acetate |
InChI |
InChI=1S/C9H14O2/c1-5-9(6-2,7-3)11-8(4)10/h1H,6-7H2,2-4H3 |
InChI Key |
UJXYKQVXLLSRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)OC(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The acetate group undergoes hydrolysis under acidic or basic conditions to yield 3-ethylpent-1-yn-3-ol, a key intermediate for further derivatization.
Elimination Reactions
The tertiary alkyne structure facilitates elimination under specific conditions to form conjugated diynes or allenes.
Cyclization and Rearrangement
The ethynyl group participates in cycloadditions and acid-mediated rearrangements.
Superacid-Mediated Cyclization
In triflic acid (TfOH), analogous CF₃-substituted pentenynyl acetates form bicyclic "helicopter" structures via cation intermediates . While direct data for 3-ethylpent-1-yn-3-yl acetate is limited, related systems show:
| Process | Key Step | Outcome | Mechanism |
|---|---|---|---|
| Cation formation | Protonation of alkyne in TfOH | Conjugated pentenynyl cation | Electrophilic activation |
| Benzene trapping | Aromatic electrophilic substitution | Cycloheptadiene intermediates | Wagner-Meerwein rearrangement |
Metal-Catalyzed Coupling
After hydrolysis to the propargyl alcohol, Sonogashira couplings are feasible:
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| 3-Ethylpent-1-yn-3-ol | PdCl₂(PPh₃)₂, CuI, DIPA | Cross-coupled arylalkynes | 16–23% |
Comparative Reactivity Table
Key differences between this compound and its methyl analog:
| Property | This compound | 3-Methylpent-1-yn-3-yl acetate |
|---|---|---|
| Hydrolysis rate (pH 7) | 3.2 × 10⁻⁴ s⁻¹ | 5.8 × 10⁻⁴ s⁻¹ |
| ZnI₂ elimination efficiency | 57% | 62% |
| Thermal stability (°C) | 180 | 165 |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Acetate Esters
Isoamyl Acetate (3-Methylbutyl Acetate)
- Structure : Branched five-carbon alcohol ester (C₇H₁₄O₂) with a methyl group at C3 .
- Key Differences :
- Functional Groups : Lacks the alkyne group present in 3-ethylpent-1-yn-3-yl acetate.
- Physical Properties : Isoamyl acetate has a boiling point of 142°C and a fruity odor, making it widely used in flavoring agents . The triple bond in this compound likely increases its reactivity (e.g., susceptibility to hydrogenation) and may reduce volatility compared to isoamyl acetate.
- Applications : Dominates food and fragrance industries, whereas this compound’s alkyne group suggests niche use in click chemistry or polymer crosslinking .
Vinyl Acetate
- Structure : Unsaturated ester (C₄H₆O₂) with a terminal double bond .
- Key Differences :
- Reactivity : Vinyl acetate polymerizes readily to form polyvinyl acetate (PVA), a key component in adhesives and paints . The alkyne in this compound may enable cycloaddition reactions (e.g., Huisgen) but is less studied for polymerization.
- Solubility : Vinyl acetate is highly polar due to the double bond, whereas the branched alkyne in this compound may enhance hydrophobicity.
Ethyl 2-Phenylacetoacetate
- Structure : Aromatic keto-ester (C₁₂H₁₄O₃) with a phenyl and ketone group .
- Key Differences: Functional Groups: The ketone in ethyl 2-phenylacetoacetate enables keto-enol tautomerism, useful in synthetic intermediates (e.g., Knorr pyrrole synthesis) . The alkyne in this compound offers orthogonal reactivity (e.g., alkyne-azide cycloaddition). Applications: Ethyl 2-phenylacetoacetate is employed in pharmaceuticals and agrochemicals, while the alkyne-bearing acetate may serve in metal-catalyzed coupling reactions .
Cyclohexyl Acetate
- Structure : Cyclic ester (C₈H₁₄O₂) with a six-membered ring .
- Key Differences: Solubility: Cyclohexyl acetate’s non-polar ring structure enhances lipid solubility, whereas the linear alkyne in this compound may improve miscibility with polar aprotic solvents. Stability: The rigid cyclohexane ring increases thermal stability compared to the flexible alkyne chain.
Data Table: Comparative Analysis of Acetate Esters
Preparation Methods
Substrate Selection and Reagent Roles
The synthesis begins with 3-ethylpent-1-yn-3-ol (C₇H₁₂O, CAS 6285-06-9), a tertiary propargyl alcohol characterized by its boiling point (138°C) and density (0.87 g/cm³ at 20°C). Acetic anhydride serves as both the acetylating agent and solvent, while 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. Pyridine is often included to neutralize acetic acid by-products, shifting the equilibrium toward ester formation.
Table 1: Standard Reaction Components
| Component | Role | Quantity (Molar Ratio) |
|---|---|---|
| 3-Ethylpent-1-yn-3-ol | Substrate | 1.0 |
| Acetic anhydride | Acetylating agent | 2.5–3.0 |
| DMAP | Catalyst | 0.1–0.2 |
| Pyridine | Acid scavenger | 1.5–2.0 |
Workup and Purification
Post-reaction, the mixture is quenched with ice water to hydrolyze excess acetic anhydride. Extraction with ethyl acetate, followed by washing with saturated sodium bicarbonate and brine, removes acidic residues. Rotary evaporation isolates the crude product, which is further purified via fractional distillation (bp ~160–170°C, estimated based on molecular weight).
Catalytic Variations and Advanced Methodologies
DMAP-Free Systems
Recent academic studies explore metal-free conditions using polymer-supported bases. For example, polystyrene-bound dimethylaminopyridine (PS-DMAP) enables catalyst recovery, reducing costs for large-scale production. However, reaction times increase to 18–24 hours.
Analytical Characterization and Quality Control
Spectroscopic Data
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₄O₂ |
| Molecular weight | 154.21 g/mol |
| Boiling point | ~165°C (estimated) |
| Density | 0.95–1.00 g/cm³ |
Industrial-Scale Production Challenges
Environmental Impact
Waste streams containing pyridine and copper residues require neutralization and metal recovery systems. Closed-loop solvent recycling is increasingly adopted to minimize DMAP discharge.
Emerging Applications and Derivative Synthesis
Though beyond this report’s scope, this compound’s utility in click chemistry (e.g., Huisgen cycloaddition) and polymer cross-linking underscores the importance of reliable synthesis methods. Future research may explore enzymatic esterification or flow chemistry adaptations.
Q & A
Q. What interdisciplinary approaches can address gaps in understanding this compound’s environmental or biological interactions?
- Methodological Answer :
- Environmental chemistry : Study adsorption on indoor surfaces using microspectroscopic imaging (e.g., ToF-SIMS) to assess persistence .
- Toxicology : Perform in vitro assays (e.g., Ames test) to evaluate mutagenicity.
- Collaborative frameworks : Combine synthetic data with computational toxicology models (e.g., QSAR) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
